

Spectroscopic data (NMR, IR, MS) for O-(tert-Butyl)-L-serine characterization

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Compound of Interest		
Compound Name:	O-(tert-Butyl)-L-serine	
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Characterization of O-(tert-Butyl)-L-serine: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **O-(tert-Butyl)-L-serine**. The information presented herein is curated for researchers and professionals engaged in drug development and scientific investigation, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **O-(tert-Butyl)-L-serine**. It is important to note that a complete, unified dataset for the underivatized compound is not readily available in public databases. Therefore, the data presented is a composite derived from analyses of the parent compound and closely related derivatives. All data should be cross-verified with experimentally obtained spectra for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **O-(tert-Butyl)-L-serine** Moiety



Protons	Chemical Shift (δ) ppm (Estimated)	Multiplicity	Coupling Constant (J) Hz
Hα (CH-NH ₂)	~3.5 - 3.8	dd	Jαβa ≈ 4, Jαβb ≈ 7
Hβ (CH ₂ -O)	~3.6 - 3.9	m	
tert-Butyl ((CH₃)₃C)	~1.2	S	_
NH ₂	Variable	br s	_
СООН	Variable	br s	_

Note: Chemical shifts are estimations based on data from **O-(tert-Butyl)-L-serine** derivatives and are solvent-dependent.

Table 2: 13C NMR Spectroscopic Data for O-(tert-Butyl)-L-serine

Carbon	Chemical Shift (δ) ppm
C=O (Carboxyl)	~172
Cα (CH-NH ₂)	~56
Cβ (CH ₂ -O)	~63
C (tert-Butyl quaternary)	~74
CH₃ (tert-Butyl)	~28

Source: Adapted from spectral data available on SpectraBase for o-Tert-butyl-L-serine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for O-(tert-Butyl)-L-serine



Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Broad, Strong
N-H stretch (Amine)	3200-3500	Medium
C-H stretch (Alkyl)	2850-2980	Medium-Strong
C=O stretch (Carboxylic acid)	1700-1725	Strong
N-H bend (Amine)	1580-1650	Medium
C-O stretch (Ether)	1070-1150	Strong

Source: Characteristic IR absorption frequencies for amino acids and ethers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for O-(tert-Butyl)-L-serine

Parameter	Value	Method
Molecular Weight	161.20 g/mol	Calculated
Molecular Formula	C7H15NO3	
[M+H]+	162.11	ESI-MS
Key Fragment Ion	106.07	ESI-MS/MS ([M+H - C ₄ H ₈] ⁺)
Key Fragment Ion	88.06	ESI-MS/MS ([M+H - C ₄ H ₉ O] ⁺)

Note: Fragmentation patterns can vary based on the ionization technique and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **O-(tert-Butyl)-L-serine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it will affect the chemical shifts of labile protons (NH₂ and COOH). For D₂O, these protons will exchange with deuterium and their signals will disappear.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 64 scans).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **O-(tert-Butyl)-L-serine** (e.g., 10-100 μM) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

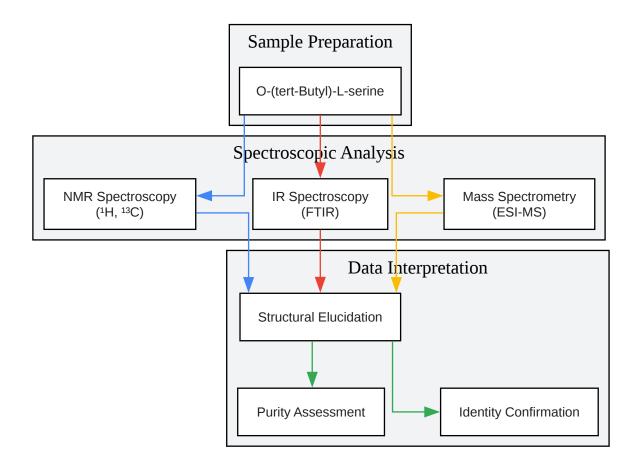


· Data Acquisition:

- Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule ([M+H]+). The scan range should be set to include the expected m/z value (e.g., m/z 50-500).
- Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This provides information about the molecular structure.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **O-(tert-Butyl)-L-serine**.





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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **O-(tert-Butyl)-L-serine**. For unambiguous identification and quality control, it is imperative that the data presented here is compared against spectra acquired from a certified reference standard under identical experimental conditions.

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